1-Methyl-3,4-dihydroisoquinoline - 2412-58-0

1-Methyl-3,4-dihydroisoquinoline

Catalog Number: EVT-315861
CAS Number: 2412-58-0
Molecular Formula: C10H11N
Molecular Weight: 145.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[1] 1-Methyl-3,4-dihydroisoquinoline has been identified as a potential endogenous compound in mammals, specifically in the brain. [] Its presence in the brain has led to investigations into its potential role in neurological processes.

Synthesis Analysis

The synthesis of 1-Methyl-3,4-dihydroisoquinoline can be achieved through several methods. One common approach is the Bischler-Napieralski reaction. [] This reaction involves the cyclodehydration of N-acyl-β-phenethylamines using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid. The resulting imine can then be reduced to the desired dihydroisoquinoline. [] The use of polyphosphoric acid has been shown to improve the yield compared to traditional methods. [] Another approach involves the reaction of 2-phenylethylamine with acetic anhydride, followed by Bischler-Napieralski reaction, dehydrogenation, and nitration to obtain 1-Chloromethyl-5-nitroisoquinoline, which can then be further modified. []

Molecular Structure Analysis

1-Methyl-3,4-dihydroisoquinoline is known to participate in a variety of chemical reactions. It can undergo alkylation, acylation, and condensation reactions. [, , , , , , , , , , , ] It is particularly susceptible to electrophilic attack at the nitrogen atom due to the presence of the lone pair of electrons. Additionally, the dihydroisoquinoline ring can be further functionalized through reactions such as oxidation, reduction, and ring expansion. For instance, it has been shown to react with acyliso(thio)cyanates to yield pyrimido[6,1-a]isoquinolines, [] and with azlactones derived from hippuric acid and phthalic anhydride to produce 2-(3-benzamido-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl)benzoic acids, which can be further converted to naphthyridine derivatives. [, ]

Asymmetric Reduction: A key area of research is the asymmetric reduction of 1-Methyl-3,4-dihydroisoquinoline to produce chiral tetrahydroisoquinolines. [, , , , , , ] This reaction is particularly relevant due to the prevalence of tetrahydroisoquinoline moieties in biologically active natural products and pharmaceuticals. Various chiral catalysts, including organometallic complexes and enzymes, have been investigated for this transformation. [, , , , , , , , ] Of particular interest is the use of imine reductases (IREDs) for the biocatalytic asymmetric reduction of 1-Methyl-3,4-dihydroisoquinoline. [, , , , , ]

Mechanism of Action

The mechanism of action of 1-Methyl-3,4-dihydroisoquinoline in various reactions depends on the specific transformation being studied. For instance, in asymmetric transfer hydrogenation reactions using chiral catalysts, the mechanism typically involves the formation of a chiral metal hydride complex followed by stereoselective hydride transfer to the iminium ion generated from the substrate. [, ] In the case of IRED-catalyzed reductions, the mechanism involves the binding of the substrate and NADPH to the enzyme active site, followed by hydride transfer from NADPH to the substrate, ultimately yielding the chiral tetrahydroisoquinoline product. [, ]

Physical and Chemical Properties Analysis

Safety and Hazards

Applications

The primary application of 1-Methyl-3,4-dihydroisoquinoline in scientific research is as a model substrate for studying the asymmetric synthesis of chiral amines, particularly tetrahydroisoquinolines. This is because the compound is readily synthesized and its asymmetric reduction yields chiral products with applications in various fields. [, , , , , , ]

Biocatalysis: 1-Methyl-3,4-dihydroisoquinoline is a commonly used substrate for exploring the catalytic activity and enantioselectivity of IREDs. [, , , ] These enzymes offer a sustainable and efficient approach to asymmetric synthesis, making them attractive tools for the production of chiral amines for pharmaceutical and fine chemical applications.

Catalyst Development: The compound's reduction is utilized to evaluate the performance of new chiral catalysts, including both organometallic complexes and enzymes. [, , , , , ] This research aims to develop more efficient and selective catalysts for asymmetric synthesis, which is crucial for the production of enantiomerically pure pharmaceuticals and other fine chemicals.

Mechanistic Studies: Researchers use 1-Methyl-3,4-dihydroisoquinoline to investigate the mechanisms of various chemical reactions, particularly asymmetric reductions. [, , , ] Understanding the mechanisms of these reactions is essential for developing improved catalysts and optimizing reaction conditions for specific applications.

Future Directions

IRED Engineering: Continued efforts in engineering IREDs with improved activity, selectivity, and substrate scope will be crucial for expanding the applications of these enzymes in biocatalytic asymmetric synthesis. [] Directed evolution and rational design approaches will be employed to create tailored enzymes for specific synthetic targets.

Novel Catalyst Development: The search for new chiral catalysts, particularly those based on earth-abundant metals, will continue to be a focal point in asymmetric synthesis research. [] These efforts will aim to develop more sustainable and cost-effective methods for producing chiral amines.

Mechanistic Understanding: Further investigations into the mechanisms of asymmetric reductions involving 1-Methyl-3,4-dihydroisoquinoline will contribute to a deeper understanding of these transformations and facilitate the rational design of improved catalysts and reaction conditions. [, , ]

1,2,3,4-Tetrahydroisoquinoline (TIQ)

    Compound Description: 1,2,3,4-Tetrahydroisoquinoline (TIQ) is a cyclic amine and a structural analogue of 1-Methyl-3,4-dihydroisoquinoline. It serves as a precursor to various biologically active compounds and exhibits penetration through the blood-brain barrier. Studies have investigated its metabolism and tissue distribution in rats, revealing its excretion primarily in unchanged form and as the 4-hydroxy derivative. []

    Relevance: TIQ is closely related to 1-Methyl-3,4-dihydroisoquinoline, differing only by the absence of the methyl group at the 1-position. This structural similarity results in shared metabolic pathways and potential biological relevance, particularly in the context of Parkinson's disease. []

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

    Compound Description: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a tetrahydroisoquinoline derivative that has been studied alongside TIQ for its metabolism and tissue distribution. Like TIQ, it demonstrates significant penetration through the blood-brain barrier and undergoes similar metabolic transformations. []

    Relevance: 1MeTIQ is the reduced form of 1-Methyl-3,4-dihydroisoquinoline. The presence of the methyl group at the 1-position in both compounds suggests potential for shared biological activities and a potential role in Parkinson's disease. []

4-Hydroxy-TIQ

    Compound Description: 4-Hydroxy-TIQ is a metabolite of TIQ, generated through hydroxylation at the 4-position of the tetrahydroisoquinoline ring. []

4-Hydroxy-1MeTIQ

    Compound Description: 4-Hydroxy-1MeTIQ is a metabolite of 1MeTIQ, formed via hydroxylation at the 4-position. It represents a significant metabolic product of 1MeTIQ in rats. []

2-Methyl-TIQ

    Compound Description: 2-Methyl-TIQ is an N-methylated metabolite of TIQ, identified in trace amounts in metabolic studies. []

2-Methyl-1MeTIQ

    Compound Description: 2-Methyl-1MeTIQ is an N-methylated metabolite of 1MeTIQ, detected in small quantities in metabolic studies. []

Isoquinoline

    Compound Description: Isoquinoline is a heterocyclic aromatic compound and a metabolite of TIQ, found in small amounts in metabolic studies. []

1-Methyl-5-nitroisoquinoline

    Compound Description: 1-Methyl-5-nitroisoquinoline is a key intermediate in the synthesis of 1-Chloromethyl-5-nitroisoquinoline, a novel reductive alkylating agent. []

1-Chloromethyl-5-nitroisoquinoline

    Compound Description: 1-Chloromethyl-5-nitroisoquinoline is a novel reductive alkylating agent synthesized from 1-Methyl-5-nitroisoquinoline. It reacts with 2-nitropropane anion via an SRN1 mechanism, leading to C-alkylation. []

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

    Compound Description: This compound serves as a model substrate for asymmetric transfer hydrogenation (ATH) reactions, a key method for synthesizing enantioenriched chiral compounds. [, , ]

(2Z,5Z)-1-Aryl-3-hydroxy-5-(3,3-dialkyl-3,4-dihydroisoquinolin-1(2H)-ylidene)pent-2-en-1,4-diones

    Compound Description: This class of compounds, synthesized from 5-arylfuran-2,3-diones and (Z)-alkyl-4-aryl-2-hydroxy-4-oxobut-2-enoates, demonstrates analgesic and anti-inflammatory activities. []

Salsolinol (1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline)

    Compound Description: Salsolinol is an endogenous tetrahydroisoquinoline derivative proposed as a potential prolactin-releasing factor (PRF) in the hypothalamo-hypophysial system. It demonstrates selective prolactin release from the anterior pituitary. [, ]

1-Methyl-3,4-dihydrobenzo[f]isoquinoline

    Compound Description: This compound reacts with 5-methoxycarbonyl-2,3-dihydro-2,3-pyrrolediones to form spiro heterocyclic compounds. []

2-(3-Benzamido-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl)benzoic acids

    Compound Description: These compounds are intermediates in the synthesis of dihydroisoquinoline-naphthyridinones. []

Properties

CAS Number

2412-58-0

Product Name

1-Methyl-3,4-dihydroisoquinoline

IUPAC Name

1-methyl-3,4-dihydroisoquinoline

Molecular Formula

C10H11N

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C10H11N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5H,6-7H2,1H3

InChI Key

JZZLDIIDMFCOGF-UHFFFAOYSA-N

SMILES

CC1=NCCC2=CC=CC=C12

Synonyms

1-methyl-3,4-dihydroisoquinoline
1MeDIQ compound

Canonical SMILES

CC1=NCCC2=CC=CC=C12

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.